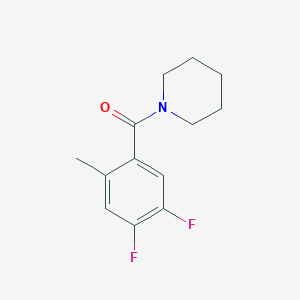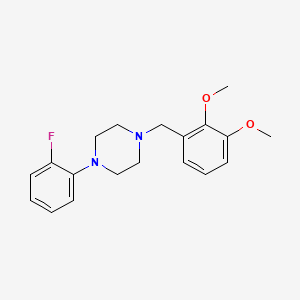![molecular formula C12H14Cl2N2O2 B5760933 4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine, commonly known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a heterocyclic compound that belongs to the class of morpholines. The compound has been widely used in various research studies due to its unique properties, including its ability to interact with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of DCM is not yet fully understood. However, studies have shown that the compound interacts with biological molecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and activity of the biological molecules, which can have a significant impact on their function.
Biochemical and Physiological Effects:
DCM has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. The compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
DCM has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective option for research studies. However, DCM has some limitations as well. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the compound may have some toxic effects, which need to be carefully considered when using it in research studies.
将来の方向性
There are several potential future directions for research on DCM. One area of interest is the development of DCM-based drugs for the treatment of various diseases. Another area of interest is the study of the compound's interactions with biological molecules, including proteins and enzymes. Further research is also needed to fully understand the mechanism of action of DCM and its potential as a therapeutic agent.
合成法
DCM can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction results in the formation of 4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine.
科学的研究の応用
DCM has been extensively used in scientific research due to its diverse range of applications. The compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in studies on the mechanisms of action of various drugs and their interactions with biological molecules.
特性
IUPAC Name |
(2,5-dichloro-4,6-dimethylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-9(11(14)15-8(2)10(7)13)12(17)16-3-5-18-6-4-16/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWWQFQZCMOQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)


![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)


![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)

